molecular formula C6H4BF4K B062768 Potassium (2-fluorophenyl)trifluoroborate CAS No. 166328-10-5

Potassium (2-fluorophenyl)trifluoroborate

Cat. No.: B062768
CAS No.: 166328-10-5
M. Wt: 202 g/mol
InChI Key: XNCGQXSPWSTQGU-UHFFFAOYSA-N
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Description

Potassium (2-fluorophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. Organotrifluoroborates are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Scientific Research Applications

Potassium (2-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Potassium (2-fluorophenyl)trifluoroborate, also known as Potassium trifluoro(2-fluorophenyl)borate, is a special class of organoboron reagents . These reagents have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This process involves the conversion of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds . The downstream effects of this pathway include the formation of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is moisture- and air-stable , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can maintain its efficacy and stability in various environmental conditions.

Safety and Hazards

Potassium (2-fluorophenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a promising area for future research and development in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-fluorophenyl)trifluoroborate can be synthesized through the reaction of 2-fluorophenylboronic acid with potassium bifluoride (KHF₂). The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous-flow chemistry to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-fluorophenyl)trifluoroborate
  • Potassium (2-chlorophenyl)trifluoroborate

Comparison: Potassium (2-fluorophenyl)trifluoroborate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the electronic properties and reactivity of the compound. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. The fluorine substituent can also impact the stability and solubility of the compound, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

potassium;trifluoro-(2-fluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCGQXSPWSTQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635645
Record name Potassium trifluoro(2-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166328-10-5
Record name Potassium trifluoro(2-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (2-fluorophenyl)trifluoroborate
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